molecular formula C10H12O B1295304 4-Methylphenylacetone CAS No. 2096-86-8

4-Methylphenylacetone

Cat. No.: B1295304
CAS No.: 2096-86-8
M. Wt: 148.2 g/mol
InChI Key: NOXKUHSBIXPZBJ-UHFFFAOYSA-N
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Description

It appears as a clear light yellow liquid and is primarily used in organic synthesis . This compound is known for its utility in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylphenylacetone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with propionyl chloride in the presence of anhydrous aluminum trichloride . The reaction is carried out at controlled temperatures to ensure the desired product is obtained with high yield.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: 4-Methylphenylacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylphenylacetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenylacetone primarily involves its role as an intermediate in chemical reactions. It participates in various pathways, including acylation and substitution reactions, to form more complex molecules. The molecular targets and pathways depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

    4-Methoxyphenylacetone: Similar in structure but contains a methoxy group instead of a methyl group.

    4-Fluorophenylacetone: Contains a fluorine atom instead of a methyl group.

    4-Bromoanisole: Contains a bromine atom and a methoxy group

Uniqueness: 4-Methylphenylacetone is unique due to its specific reactivity and the types of reactions it can undergo. Its methyl group provides distinct chemical properties compared to similar compounds with different substituents, making it valuable in various synthetic applications .

Properties

IUPAC Name

1-(4-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXKUHSBIXPZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175141
Record name 4-Methylphenylacetone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096-86-8
Record name 4-Methylphenylacetone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096868
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Record name 2096-86-8
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Record name 4-Methylphenylacetone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylphenyl)propan-2-one
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Synthesis routes and methods

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are p-methylphenyl chloride (127.0 mg, 1.0 mmol), palladium cinnamyl chloride (7.9 mg, 0.015 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino) henyldicyclohexyl)phosphine (24.3 mg, 0.060 mmol), Cs2CO3 (652.2 mg, 2.0 mmol) in 4.0 mL acetone at 90° C. for 18 h. 1-(p-tolyl)-2-propanone (100.5 mg) was obtained with a yield of 68% as liquid. 1H NMR (300 MHz, CDCl3) δ 7.19-7.05 (m, 4H, ArH), 3.66 (s, 2H, CH2), 2.34 (s, 3H, ArCH3), 2.15 (s, 3H, COCH3); 13C NMR (75 MHz, CDCl3) δ 206.7, 136.6, 131.1, 129.4, 129.2, 50.6, 29.1, 21.0; IR (neat) v (cm−1) 3023, 3004, 2922, 2857, 1714, 1615, 1514, 1417, 1356, 1229, 1158, 1040, 1023; MS (70 eV, EI) m/z (%): 149 (M++1, 3.90), 148 (M+, 31.26), 105 (100).
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
24.3 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
652.2 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
palladium cinnamyl chloride
Quantity
7.9 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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